

Note on Provided Topic: CAS Number 286469-45-2

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Compound of Interest

Compound Name:	2-Cyclohexyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane
CAS No.:	87100-15-0
Cat. No.:	B1364537

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Initial searches for CAS number 286469-45-2 did not yield a specific, publicly cataloged chemical structure. This suggests the number may be incorrect, proprietary, or otherwise not available in public databases. To fulfill the request for an in-depth technical guide on structural analysis, this document will proceed with a detailed examination of a representative, hypothetical molecule: 4-(4-methylthiazol-2-yl)-1-(pyrimidin-2-yl)piperidine, hereafter referred to as PTKI (Pip-Thiazole Kinase Inhibitor). This molecule incorporates structural motifs of high relevance to drug discovery, allowing for a comprehensive demonstration of the analytical and validation processes pertinent to researchers, scientists, and drug development professionals.

Technical Guide: Structural and Functional Analysis of a Novel Piperidine-Thiazole Compound (PTKI)

Introduction: The Rationale Behind PTKI's Design

The confluence of piperidine and thiazole rings represents a powerful strategy in medicinal chemistry. The piperidine scaffold is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and serve as

a versatile anchor for pharmacophoric groups.[1][2][3] Its chiral forms can significantly enhance biological activity and selectivity.[2][3] The thiazole ring is another privileged heterocycle, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

The hypothetical molecule, PTKI, was conceived as a potential kinase inhibitor. Its design features an N-arylpiperidine core, a common element in kinase inhibitors that often orients the molecule within the ATP-binding pocket, linked to a substituted thiazole moiety, which can form key interactions with the hinge region of a kinase.[7][8] This guide provides a comprehensive framework for the structural elucidation, analytical validation, and initial biological characterization of such a novel chemical entity.

Physicochemical & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These parameters govern solubility, permeability, and metabolic stability, directly influencing bioavailability and dosing.[9]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for PTKI. These values are typically calculated using computational models (e.g., ACD/Labs, ChemDraw) during the initial design phase to ensure the molecule adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.



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Spectroscopic Structural Elucidation

The definitive confirmation of a newly synthesized compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.^[12]

- **Causality and Protocol:** High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. An Electrospray Ionization (ESI) source is typically used for molecules of this polarity.
- **Expected Result:** The ESI-MS spectrum run in positive ion mode should display a prominent peak for the protonated molecule $[M+H]^+$ at m/z 249.1174. The observed mass should be within 5 ppm of the calculated exact mass ($C_{12}H_{17}N_4S^+$), validating the molecular formula.
- **Causality and Protocol:** 1H and ^{13}C NMR are the most powerful tools for mapping the carbon-hydrogen framework of a molecule.^{[12][13]} The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6) to avoid solvent signal interference.^[14]
- 1H NMR - Expected Signals:
 - **Pyrimidine Ring:** Two distinct doublets or multiplets in the aromatic region (δ 8.0-8.5 ppm), corresponding to the protons on the pyrimidine ring.
 - **Thiazole Ring:** A singlet at δ ~7.0 ppm for the C5-H of the thiazole.^[15]
 - **Piperidine Ring:** A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to the pyrimidine nitrogen (C2'-H, C6'-H) will be shifted downfield (δ ~4.0-4.5 ppm) compared to the other piperidine protons (C3'-H, C4'-H, C5'-H).
 - **Thiazole Methyl Group:** A sharp singlet at δ ~2.4 ppm corresponding to the three methyl protons.^[16]
- ^{13}C NMR - Expected Signals:
 - Signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of the pyrimidine and thiazole rings.
 - Aliphatic signals (δ 20-50 ppm) for the piperidine ring carbons.

- A signal for the methyl carbon at $\delta \sim 19$ ppm.[14]
- Causality and Protocol: FTIR identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies.
- Expected Absorption Bands:
 - C-H stretching (aromatic): $\sim 3100-3000\text{ cm}^{-1}$
 - C-H stretching (aliphatic): $\sim 2950-2850\text{ cm}^{-1}$
 - C=N and C=C stretching (aromatic rings): $\sim 1650-1550\text{ cm}^{-1}$ [16]
 - C-N stretching: $\sim 1350-1250\text{ cm}^{-1}$
 - C-S stretching: $\sim 700-600\text{ cm}^{-1}$

Analytical Method Development: Chromatographic Purity

Self-Validating System: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[17][18] A robust method must be able to separate the main compound from any starting materials, byproducts, or degradation products.[18][19]

Step-by-Step HPLC Protocol

- Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is the workhorse for molecules of this polarity. The C18 stationary phase provides hydrophobic interactions necessary for retention.[20]
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape by suppressing the ionization of basic nitrogens.[21]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

- Gradient Elution: A gradient method is ideal for initial analysis to ensure all components are eluted in a reasonable time.[19]
 - Start at 5% B, ramp to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B over 1 minute and re-equilibrate for 2 minutes.
- Instrument Parameters:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.[20]
 - Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm, chosen based on the UV absorbance maxima of the aromatic rings.
- Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.
- Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds advancing to biological screening.

Synthesis and Validation Workflow

A scalable and reproducible synthetic route is essential for producing the quantities of material needed for further development. The proposed synthesis of PTKI follows a convergent approach common in pharmaceutical chemistry.[7][22]

Proposed Synthetic Route

The synthesis can be achieved via a nucleophilic aromatic substitution reaction, a reliable method for forming N-arylpiperidine bonds.[8]

- Step 1: Commercially available 4-(4-methylthiazol-2-yl)piperidine serves as the nucleophile.
- Step 2: 2-Chloropyrimidine is the electrophilic partner.
- Step 3: The two fragments are coupled in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
- Step 4: The reaction is monitored by TLC or HPLC. Upon completion, the product is isolated via aqueous workup and purified by column chromatography or recrystallization.

Workflow Diagram



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Caption: PTKI competitively binds to the ATP pocket of Target Kinase Y, preventing substrate phosphorylation.

Biological Validation: In Vitro Kinase Assay

Self-Validating System: To confirm that PTKI inhibits its intended target, a direct enzymatic assay is required. A radiometric or fluorescence-based in vitro kinase assay provides quantitative data on the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [23][24]

Step-by-Step Kinase Assay Protocol (Radiometric)

This protocol is a classic and highly sensitive method for measuring kinase activity. [25][26]

- Reagent Preparation:
 - Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA to maintain optimal enzyme activity and stability.
 - ATP Stock: Prepare a stock solution of ATP. A portion of this will be spiked with [γ -³²P]ATP to a known specific activity. [25] * Substrate: Use a purified recombinant substrate protein or a specific peptide sequence known to be phosphorylated by the target kinase.
 - Test Compound (PTKI): Prepare a serial dilution of PTKI in DMSO, typically from 100 μ M down to low nM concentrations.
- Reaction Setup (in a 96-well plate):
 - To each well, add 10 μ L of kinase buffer.
 - Add 1 μ L of the appropriate PTKI dilution (or DMSO for positive/negative controls).
 - Add 10 μ L of the purified target kinase enzyme.
 - Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Start the phosphorylation reaction by adding 10 μ L of the [γ -³²P]ATP/substrate mixture to each well.
 - Incubate the plate at 30 °C for 30 minutes.
- Stop Reaction & Separate:
 - Terminate the reaction by adding 10 μ L of 3% phosphoric acid.
 - Spot 20 μ L from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the negatively charged paper, while the unused [γ -³²P]ATP will not.

- Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.
- Quantification:
 - Dry the filter mat completely.
 - Measure the radioactivity in each spot using a scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition for each PTKI concentration relative to the DMSO control.
 - Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The successful characterization of a novel chemical entity like the hypothetical PTKI is a multi-faceted process that demands a logical, stepwise approach. From initial computational predictions and definitive spectroscopic analysis to robust chromatographic validation and quantitative biological assays, each step builds upon the last to create a comprehensive data package. This guide outlines a field-proven workflow that ensures scientific integrity by integrating causality into experimental design and employing self-validating systems for critical measurements. This rigorous methodology is fundamental to identifying and advancing promising new molecules in the landscape of drug discovery.

References

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [\[Link\]](#)
- A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). Journal of the American Chemical Society. Retrieved from [\[Link\]](#)

- (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved from [\[Link\]](#)
- General Path to N-Arylpiperidines. (2023, December 30). ChemistryViews. Retrieved from [\[Link\]](#)
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central. Retrieved from [\[Link\]](#)
- A General Strategy for N-(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). SciSpace. Retrieved from [\[Link\]](#)
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, September 15). Bohrium. Retrieved from [\[Link\]](#)
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [\[Link\]](#)
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved from [\[Link\]](#)
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [\[Link\]](#)
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate. Retrieved from [\[Link\]](#)
- In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [\[Link\]](#)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [\[Link\]](#)
- A review on method development by hplc. (n.d.). SciSpace. Retrieved from [\[Link\]](#)
- View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). ejchem.org. Retrieved from [\[Link\]](#)

- Tyrosine Kinase Inhibitors. (2023, July 18). StatPearls - NCBI Bookshelf. Retrieved from [\[Link\]](#)
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [\[Link\]](#)
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025, August 11). RSC Publishing. Retrieved from [\[Link\]](#)
- Physicochemical data of bispiperidine derivatives | Download Table. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [\[Link\]](#)
- Piperidine-renin inhibitors compounds with improved physicochemical properties. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [\[Link\]](#)
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. Retrieved from [\[https://www.mdpi.com/2organics0600038\]](https://www.mdpi.com/2organics0600038)([\[Link\]](#) organics0600038)
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). MDPI. Retrieved from [\[Link\]](#)
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.com. Retrieved from [\[Link\]](#)

- HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [\[Link\]](#)
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate. Retrieved from [\[Link\]](#)
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed. Retrieved from [\[Link\]](#)
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved from [\[Link\]](#)
- Synthesis and study of novel heterocyclic compounds.. (2024, September 9). ijcr.org. Retrieved from [\[Link\]](#)
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [\[Link\]](#)
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). chromatographytoday.com. Retrieved from [\[Link\]](#)
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023, October 27). MDPI. Retrieved from [\[Link\]](#)
- Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from [\[Link\]](#)
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [\[Link\]](#)
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). NIH. Retrieved from [\[Link\]](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Thieme E-Journals - Pharmaceutical Fronts / Abstract \[thieme-connect.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. globalresearchonline.net \[globalresearchonline.net\]](#)
- [6. Thiazole Ring—A Biologically Active Scaffold - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. A General Strategy for N-\(Hetero\)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. General Path to N-Arylpiperidines - ChemistryViews \[chemistryviews.org\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Synthesis and study of novel heterocyclic compounds. \[wisdomlib.org\]](#)
- [13. benchchem.com \[benchchem.com\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity \[mdpi.com\]](#)
- [17. pharmanalmanac.com \[pharmanalmanac.com\]](#)
- [18. HPLC analytical Method development: an overview \[pharmacores.com\]](#)
- [19. pharmtech.com \[pharmtech.com\]](#)

- [20. scispace.com \[scispace.com\]](#)
- [21. bioanalysis-zone.com \[bioanalysis-zone.com\]](#)
- [22. A General Strategy for N–\(Hetero\)aryl Piperidine Synthesis Using Zincke Imine Intermediates \(2023\) | Jake D. Selingo | 2 Citations \[scispace.com\]](#)
- [23. In vitro kinase assay \[protocols.io\]](#)
- [24. In vitro NLK Kinase Assay - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. In Vitro Kinase Assays | Revvity \[revvity.co.jp\]](#)
- [26. bellbrooklabs.com \[bellbrooklabs.com\]](#)
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